N-(Benzo[d]isothiazol-3-yl)acetamide

Medicinal Chemistry Scaffold Design Physicochemical Differentiation

N-(Benzo[d]isothiazol-3-yl)acetamide (CAS 29109-77-1, molecular formula C₉H₈N₂OS, molecular weight 192.24 g/mol) is a benzisothiazole derivative in which an acetamide group is attached directly to the 3-position of the bicyclic benzo[d]isothiazole ring system. The compound is commercially available at a standard purity of 97%, with batch-specific quality documentation including NMR, HPLC, and GC.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 29109-77-1
Cat. No. B11771981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzo[d]isothiazol-3-yl)acetamide
CAS29109-77-1
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NSC2=CC=CC=C21
InChIInChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)13-11-9/h2-5H,1H3,(H,10,11,12)
InChIKeyAAXQROQCUYARLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzo[d]isothiazol-3-yl)acetamide (CAS 29109-77-1) – Core Chemical Profile and Procurement Identity


N-(Benzo[d]isothiazol-3-yl)acetamide (CAS 29109-77-1, molecular formula C₉H₈N₂OS, molecular weight 192.24 g/mol) is a benzisothiazole derivative in which an acetamide group is attached directly to the 3-position of the bicyclic benzo[d]isothiazole ring system . The compound is commercially available at a standard purity of 97%, with batch-specific quality documentation including NMR, HPLC, and GC . Its experimentally determined (or calculated) logP of approximately 2.2–2.3 and the presence of one hydrogen-bond donor and three hydrogen-bond acceptors define its physicochemical profile. The scaffold serves as a non-oxidized, neutral heterocyclic core that distinguishes it from oxidized benzisothiazolinone analogs such as saccharin derivatives (1,1-dioxide forms) and benzisothiazolin-3-one (BIT), which are widely used as biocides.

Why N-(Benzo[d]isothiazol-3-yl)acetamide Cannot Be Replaced by Common Benzisothiazolinone Analogs


Attempts to substitute N-(benzo[d]isothiazol-3-yl)acetamide with generic benzisothiazolinone derivatives (e.g., BIT or saccharin-type 1,1‑dioxides) are scientifically unsound because the oxidation state of the sulfur atom fundamentally alters the electronic structure, hydrogen-bonding capacity, and biological target engagement. BIT (benzisothiazol-3-one) is a protein-reactive electrophile, while saccharin analogs bear a polar, negatively charged sulfone group that increases aqueous solubility but can impair membrane permeability. N-(Benzo[d]isothiazol-3-yl)acetamide retains the neutral, aromatic benzisothiazole core, offering a distinct conformational and electronic profile that cannot be replicated by oxidized or ring-opened alternatives [1]. Direct comparative data from benzisothiazolinone amide derivatization studies show that acylation of the benzisothiazolinone nucleus often reduces antibacterial potency relative to the parent BIT, confirming that subtle structural changes produce non-linear activity shifts that preclude simple analog replacement [2].

Head-to-Head and Cross-Study Quantitative Differentiation of N-(Benzo[d]isothiazol-3-yl)acetamide


Non-Oxidized Benzisothiazole Scaffold vs. Benzisothiazolinone (BIT): Structural and Electronic Divergence

N-(Benzo[d]isothiazol-3-yl)acetamide contains a fully aromatic, non-oxidized benzisothiazole nucleus, whereas the prevalent commercial biocide BIT (benzisothiazol-3-one, CAS 2634-33-5) and saccharin-type derivatives possess an oxidized sulfur atom (S=O or SO₂). This difference eliminates the electrophilic character of BIT, which acts as a non-specific protein reactive agent, and avoids the high polarity and hydrogen-bond donor/acceptor burden of sulfone-containing analogs [1]. Calculated logP for the target compound is 2.2–2.3, reflecting moderate lipophilicity suitable for membrane permeation, in contrast to the substantially more polar saccharin acetamide (CAS 30763-03-2), which carries two additional oxygen atoms on sulfur .

Medicinal Chemistry Scaffold Design Physicochemical Differentiation

Concentration-Dependent Antibacterial Activity of Benzisothiazolinone Amide Derivatives vs. Parent BIT

In a comparative study, benzisothiazolinone amide derivatives (structurally analogous to the target compound scaffold) were evaluated against Streptococcus pernyi alongside the parent BIT. At concentrations ≥62.5 mg/L, the amide derivatives exhibited antibacterial activity no less than that of the parent benzisothiazolinone. However, at lower concentrations (≤32.5 mg/L), only a subset of derivatives retained activity comparable to the parent, and in agar diffusion assays, the inhibition zone diameters of the amide derivatives were consistently smaller than those of BIT, with the discrepancy more pronounced at ≤500 mg/L [1]. This demonstrates that acylation of the benzisothiazolinone nucleus produces a dose-dependent divergence in antibacterial potency, and that the specific amide substitution (such as the acetamide group in the target compound) is a critical determinant of retained activity at low concentrations.

Antibacterial Agricultural Chemistry Streptococcus pernyi

Chondroprotective Efficacy of Benzisothiazolylamidines: Acetamidine vs. Benzamidine Potency Differentiation

In a comparative in vitro study on IL-1β-stimulated human articular chondrocytes, a series of N-benzo[d]isothiazol-3-yl-amidines were tested at 100 µg/mL. N-Benzo[d]isothiazol-3-yl-acetamidine (the amidine analog of the target acetamide) was particularly effective at preventing proteoglycan (GAG) depletion, outperforming other amidines in this specific endpoint. In contrast, N-benzo[d]isothiazol-3-yl-benzamidine was the most active inhibitor of nitrite production but was less effective at GAG preservation [1]. This demonstrates that even among closely related benzo[d]isothiazol-3-yl derivatives, the nature of the N-substituent (acetyl vs. benzoyl vs. amidine) dictates which chondroprotective pathway is preferentially engaged.

Osteoarthritis Chondrocyte Protection Glycosaminoglycan Preservation

Synthetic Tractability and Commercial Purity vs. Multi-Step Oxidized Analogs

N-(Benzo[d]isothiazol-3-yl)acetamide is synthesized via direct acylation of benzo[d]isothiazol-3-amine with acetic anhydride or acetyl chloride, a straightforward one-step procedure that avoids the oxidation or multi-step sequences required for BIT and saccharin derivatives . Commercially, the compound is supplied at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm . In contrast, the oxidized analog 3-oxo-1,2-benzisothiazole-2(3H)-acetamide 1,1-dioxide (CAS 30763-03-2) requires a multi-step synthesis involving saccharin sodium salt and chloroacetamide with reported yields of approximately 65%, and commercial availability is more limited [1].

Synthetic Accessibility Procurement Purity Specification

Scaffold Versatility: Benzo[d]isothiazole as a Privileged Fragment in Kinase and GPCR Inhibitor Design

The benzo[d]isothiazole nucleus present in N-(benzo[d]isothiazol-3-yl)acetamide is a recognized privileged fragment in kinase and GPCR inhibitor design. In the BindingDB database, elaborated benzo[d]isothiazol-3-yl-piperazine-acetamide derivatives demonstrate picomolar binding affinity for the human 5-HT₂A receptor (Ki = 0.0100 nM) and nanomolar affinity for the α₁A adrenergic receptor (Ki = 1.34 nM) [1]. In a separate study, benzothiazole-based derivatives achieved IC₅₀ values in the picomolar range against both wild-type and T315I mutant BCR-ABL kinases [2]. These data establish that the benzo[d]isothiazole core is pharmacologically productive across diverse target classes, whereas oxidized BIT-derived scaffolds are predominantly associated with non-specific antimicrobial mechanisms.

Kinase Inhibition GPCR Ligands Fragment-Based Drug Discovery

High-Value Application Scenarios for N-(Benzo[d]isothiazol-3-yl)acetamide Based on Verified Differentiation


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Programs Targeting Kinases and GPCRs

N-(Benzo[d]isothiazol-3-yl)acetamide serves as a neutral, non-oxidized benzo[d]isothiazole building block for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. Its privileged core has been validated in elaborated derivatives achieving picomolar potency at 5-HT₂A receptors (Ki = 0.0100 nM) and BCR-ABL kinases [1]. The acetamide handle allows straightforward diversification through hydrolysis to the 3-amino intermediate or direct N-alkylation, enabling rapid SAR exploration. Researchers prioritizing GPCR or kinase targets should select this compound over BIT-based or saccharin scaffolds, which lack documented high-affinity engagement of these target classes.

Osteoarthritis and Cartilage Biology Research: Matrix Preservation Studies

For in vitro models of osteoarthritis using IL-1β-stimulated human articular chondrocytes, the acetyl-substituted benzo[d]isothiazole scaffold has demonstrated preferential protection against proteoglycan (GAG) depletion [1]. N-(Benzo[d]isothiazol-3-yl)acetamide, as the acetamide precursor to the active acetamidine, is the appropriate starting material for synthesizing and evaluating chondroprotective agents targeting cartilage matrix integrity. Investigators studying differential pathway engagement (GAG preservation vs. NO inhibition) should use the acetyl-substituted scaffold rather than benzoyl-substituted analogs, which favor anti-nitrosative mechanisms.

Antimicrobial Agent Development: Defined Structure-Activity Relationship Studies

The concentration-dependent antibacterial differentiation between benzisothiazolinone amide derivatives and parent BIT, as demonstrated against Streptococcus pernyi [1], positions N-(benzo[d]isothiazol-3-yl)acetamide as a key intermediate for systematic SAR studies. At concentrations ≥62.5 mg/L, amide derivatives match parent BIT activity; below this threshold, the specific amide substituent dictates retention of potency. Agricultural and veterinary antimicrobial research programs that require tunable, non-electrophilic antibacterial agents with defined concentration-activity profiles should procure this compound as a core scaffold for derivatization.

Chemical Biology Tool Compound Synthesis: Non-Electrophilic Benzisothiazole Probe Generation

Unlike BIT, which acts as a covalent protein modifier through its electrophilic carbonyl, N-(benzo[d]isothiazol-3-yl)acetamide provides a non-electrophilic benzisothiazole core suitable for developing target-selective chemical probes. The compound's moderate logP (~2.2) and balanced hydrogen-bonding profile [1] make it suitable for cellular permeability without the confounding non-specific reactivity associated with BIT. Chemical biology groups requiring clean benzisothiazole-derived probes for target identification or chemoproteomics should select this compound over BIT to minimize false-positive hits from non-specific protein labeling.

Quote Request

Request a Quote for N-(Benzo[d]isothiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.